R-138727

説明

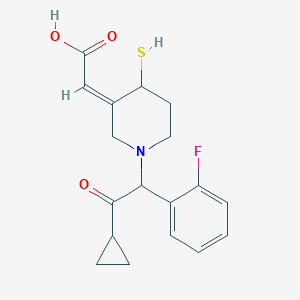

an active metabolite of CS-747 (prasugrel, LY640315) and P2Y12 receptor inhibitor; structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUQVNSJSJHFPS-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439427 | |

| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204204-73-9, 239466-74-1 | |

| Record name | (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204204-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-138727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of R-138727 on the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2] It plays a critical role in the prevention of thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its therapeutic effects through the irreversible antagonism of the P2Y12 receptor, a key player in platelet activation and aggregation.[4][5] This document details the quantitative aspects of its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways involved.

Core Mechanism of Action: Irreversible P2Y12 Antagonism

This compound is a potent and specific antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets.[4][5] The primary agonist for the P2Y12 receptor is adenosine diphosphate (ADP), which, upon binding, initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation.[2]

The mechanism of action of this compound is characterized by its irreversible binding to the P2Y12 receptor.[4] This covalent modification permanently inactivates the receptor for the lifespan of the platelet.[4] Molecular studies have identified that this compound interacts with cysteine residues, specifically Cys97 and Cys175, on the extracellular loops of the P2Y12 receptor.[6][7] This interaction is believed to form a disulfide bridge, which locks the receptor in an inactive conformation, thereby preventing ADP from binding and initiating downstream signaling.[6][7]

dot

Quantitative Analysis of P2Y12 Inhibition

The potency of this compound has been quantified through various in vitro assays. These studies provide critical data for understanding its pharmacological profile.

Table 1: P2Y12 Receptor Binding and Functional Inhibition

| Parameter | Value | Assay | Cell Type/System | Reference |

| IC50 (ADP-induced Platelet Aggregation) | 1.3 µM | Light Transmission Aggregometry | Human Platelets | [8] |

| Half-maximal Concentration (Inhibition of Receptor Function) | < 1 µM | cAMP Production Assay | CHO Cells expressing human P2Y12 | [6][7] |

| Complete Inhibition of Radioligand Binding | 30 µM | Radioligand Binding Assay with (33P) 2-MeSADP | Human Platelets | [6][9] |

Stereoselectivity of this compound

This compound is a chiral molecule with four stereoisomers.[4][10] The antiplatelet activity of this compound is largely dependent on its stereochemistry, with the (R,S)-isomer being the most potent.[10][11]

Table 2: Potency of this compound and its Stereoisomers

| Compound | Description | Rank Order of Potency (Platelet Aggregation Inhibition) | Rank Order of Potency ([3H]-2-MeS-ADP Binding) | Reference |

| R-99224 | Mixture of (R,S)- and (S,R)-isomers | 1 | 1 | [10][11] |

| This compound | Mixture of all 4 stereoisomers | 2 | 2 | [10][11] |

| R-100364 | Mixture of (R,R)- and (S,S)-isomers | 3 | 3 | [10][11] |

| (R,S)-isomer | Single stereoisomer | Most Potent | Not explicitly ranked | [10][11] |

| (R,R)-isomer | Single stereoisomer | Second Most Potent | Not explicitly ranked | [10][11] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized in vitro assays. Detailed methodologies for these key experiments are outlined below.

P2Y12 Receptor Binding Assay

This assay is employed to determine the affinity of this compound for the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.

Objective: To quantify the binding of this compound to the P2Y12 receptor.

Materials:

-

Human platelet membranes or cells expressing the human P2Y12 receptor.

-

This compound at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Preparation of Membranes: Isolate platelet membranes from whole blood or use membranes from cells overexpressing the P2Y12 receptor.

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

VASP Phosphorylation Assay (Flow Cytometry)

This assay measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP), a downstream marker of P2Y12 receptor activity. [9][12][13] Objective: To determine the effect of this compound on the P2Y12 signaling pathway by assessing VASP phosphorylation.

Materials:

-

Whole blood or isolated platelets.

-

Prostaglandin E1 (PGE1) and ADP.

-

Fixative and permeabilization buffers.

-

Fluorescently labeled antibodies against phosphorylated VASP and a platelet-specific marker (e.g., CD61). [13]* Flow cytometer.

Methodology:

-

Platelet Treatment: Incubate whole blood or isolated platelets with PGE1 (to stimulate VASP phosphorylation) in the presence or absence of ADP and varying concentrations of this compound.

-

Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membrane to allow antibody access to intracellular proteins.

-

Antibody Staining: Stain the platelets with fluorescently labeled antibodies against phosphorylated VASP and a platelet surface marker.

-

Flow Cytometry Analysis: Acquire data on the flow cytometer, gating on the platelet population.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the phosphorylated VASP signal. A decrease in the ADP-mediated inhibition of VASP phosphorylation indicates P2Y12 receptor blockade by this compound.

dot

Conclusion

This compound is a highly effective and specific irreversible antagonist of the platelet P2Y12 receptor. Its mechanism of action, involving covalent modification of key cysteine residues, leads to potent and sustained inhibition of ADP-mediated platelet activation and aggregation. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of P2Y12 receptor antagonism.

References

- 1. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of ticlopidine/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets | Semantic Scholar [semanticscholar.org]

- 13. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

R-138727 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent. This document provides an in-depth technical overview of this compound, covering its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to support further research and development in the field of thrombosis and hemostasis.

Chemical Structure and Properties

This compound, systematically named (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid, is a thiol-containing active metabolite responsible for the antiplatelet effects of prasugrel.[1] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |

| CAS Number | 204204-73-9 |

| Synonyms | Prasugrel active metabolite, R 138727, R138727 |

| SMILES | O=C(O)/C=C1/CN(C(C2=CC=CC=C2F)C(C3CC3)=O)CCC1S |

| InChI Key | ZWUQVNSJSJHFPS-XFXZXTDPSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H20FNO3S |

| Molecular Weight | 349.42 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Stereoisomers | Exists as four stereoisomers: (R,S), (R,R), (S,S), and (S,R). The (R,S)-isomer is the most potent.[2] |

Pharmacological Properties

This compound is a potent and irreversible antagonist of the P2Y12 receptor, a key receptor involved in ADP-induced platelet activation and aggregation.

Mechanism of Action

This compound selectively binds to the P2Y12 purinergic receptor on the surface of platelets. This binding is covalent and irreversible, leading to a sustained inhibition of ADP-mediated platelet responses for the lifespan of the platelet. The binding site involves cysteine residues Cys97 and Cys175 on the P2Y12 receptor.[3] By blocking the P2Y12 receptor, this compound prevents the conformational change of the glycoprotein IIb/IIIa receptor, thereby inhibiting platelet aggregation.

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Assay | Reference |

| IC50 | 3.82 µM | ADP-induced platelet aggregation in human PRP | [1] |

| IC50 | < 1 µM | P2Y12 receptor function (cAMP inhibition) in CHO cells | [4][5] |

| Binding | Irreversible | P2Y12 Receptor | [3] |

| Radioligand Binding | 30 µmol/L completely inhibited (33)P 2-MeSADP binding | Radioligand binding assay | [6] |

Pharmacokinetics

This compound is rapidly formed from its parent prodrug, prasugrel, following oral administration.

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes |

| Plasma Half-life (t1/2) | ~4 - 7.4 hours |

| Protein Binding | 98% (in vitro, to human serum albumin) |

| Metabolism | Further metabolized to inactive metabolites |

| Excretion | Primarily renal (as inactive metabolites) |

Experimental Protocols

P2Y12 Receptor Function Assay (cAMP Measurement)

This protocol is adapted from studies assessing P2Y12 receptor function in stably transfected Chinese Hamster Ovary (CHO) cells.[5]

Objective: To determine the inhibitory effect of this compound on P2Y12 receptor activity by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Materials:

-

CHO cells stably expressing the human P2Y12 receptor

-

Cell culture medium (e.g., DMEM/F-12)

-

Forskolin

-

2-Methylthio-ADP (2-MeS-ADP)

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

384-well microplates

Procedure:

-

Cell Culture: Culture P2Y12-CHO cells to ~80-90% confluency.

-

Cell Plating: Harvest cells and seed them into 384-well plates at an optimized density. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature. c. Add a mixture of forskolin (to stimulate cAMP production) and 2-MeS-ADP (the P2Y12 agonist) to the wells. d. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound and determine the IC50 value using a non-linear regression model.

Platelet Aggregation Assay

This protocol is a general method for assessing the effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).[3][7]

Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by ADP.

Materials:

-

Freshly drawn human whole blood anti-coagulated with sodium citrate

-

Adenosine diphosphate (ADP)

-

This compound

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregometer

Procedure:

-

PRP and PPP Preparation: a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. b. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Assay: a. Adjust the platelet count in the PRP if necessary. b. Pre-warm the PRP samples to 37°C. c. Add different concentrations of this compound to the PRP samples and incubate for a specified time. d. Place the cuvettes in the aggregometer and establish a baseline with PPP (100% aggregation) and PRP (0% aggregation). e. Add ADP to induce platelet aggregation and record the change in light transmittance for several minutes.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of this compound and determine the IC50 value.

P2Y12 Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the P2Y12 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the P2Y12 receptor.

Materials:

-

Membrane preparations from cells expressing the P2Y12 receptor (e.g., CHO cells or human platelets)

-

Radiolabeled P2Y12 antagonist (e.g., [3H]-2-MeS-ADP or a non-thienopyridine antagonist)

-

This compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In a microplate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of the P2Y12 receptor. Its rapid formation from prasugrel and its sustained antiplatelet effect make it a cornerstone in the management of thrombotic diseases. The information and protocols provided in this guide are intended to facilitate further investigation into the pharmacology of this compound and the development of novel antiplatelet therapies.

References

- 1. Validate User [ashpublications.org]

- 2. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

stereoisomers of R-138727 and their activity

An In-depth Technical Guide on the Stereoisomers of R-138727 and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the pharmacologically active metabolite of the prodrug prasugrel, a potent antiplatelet agent. Prasugrel, a member of the thienopyridine class, requires in vivo metabolic activation to exert its therapeutic effects. The active metabolite, this compound, functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, a key mediator in the process of platelet activation and aggregation. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their differential biological activities, the underlying signaling pathways, and detailed experimental protocols for their evaluation.

This compound possesses two chiral centers, giving rise to four distinct stereoisomers: (R,S), (R,R), (S,S), and (S,R). The biological activity of this compound is highly stereoselective, with the (R)-configuration at the thiol-bearing carbon being crucial for its potent antiplatelet effects.

Data Presentation: Stereoisomer Activity

The antiplatelet activity of the stereoisomers of this compound has been evaluated using two primary in vitro assays: inhibition of ADP-induced platelet aggregation and competitive binding to the human P2Y12 receptor. The following tables summarize the available quantitative data, highlighting the superior potency of the (R,S) and (R,R) isomers.

Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound Stereoisomers

| Stereoisomer/Mixture | IC50 (µM) | Relative Potency Rank |

| (R,S)-isomer | Not explicitly quantified | 1 (Most Potent) |

| (R,R)-isomer | Not explicitly quantified | 2 |

| (S,S)-isomer | Not explicitly quantified | 3 |

| (S,R)-isomer | Not explicitly quantified | 4 (Least Potent) |

| This compound (Mixture) | ~1.3 | - |

| R-99224 ((R,S) + (S,R)) | More potent than this compound | - |

| R-100364 ((R,R) + (S,S)) | Less potent than this compound | - |

Table 2: P2Y12 Receptor Binding Affinity of this compound Stereoisomers

| Stereoisomer/Mixture | Assay Type | Result |

| This compound (Mixture) | [3H]-2-MeS-ADP competitive binding | Potent inhibition |

| R-99224 ((R,S) + (S,R)) | [3H]-2-MeS-ADP competitive binding | Higher potency than this compound |

| R-100364 ((R,R) + (S,S)) | [3H]-2-MeS-ADP competitive binding | Lower potency than this compound |

Note: Quantitative binding affinity values (Ki or IC50) for the individual stereoisomers are not specified in the reviewed literature.

Experimental Protocols

P2Y12 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound stereoisomers for the human P2Y12 receptor expressed in a heterologous system.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.

-

Cell culture medium and reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA).

-

[3H]-2-MeS-ADP (radioligand).

-

Unlabeled 2-MeS-ADP (for non-specific binding determination).

-

This compound stereoisomers or mixtures.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest CHO-P2Y12 cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend cells in membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the test compound (this compound stereoisomer at various concentrations), and [3H]-2-MeS-ADP (at a concentration near its Kd, typically 1-2 nM).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled 2-MeS-ADP (e.g., 10 µM).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

ADP-Induced Platelet Aggregation Assay

This protocol details the procedure for measuring the inhibitory effect of this compound stereoisomers on platelet aggregation in a suspension of washed human platelets.

Materials:

-

Freshly drawn human whole blood from healthy, drug-free donors.

-

Anticoagulant (e.g., Acid-Citrate-Dextrose solution).

-

Platelet washing buffer (e.g., Tyrode's buffer with apyrase and prostacyclin).

-

Platelet resuspension buffer (e.g., Tyrode's buffer containing Ca2+ and Mg2+).

-

Adenosine diphosphate (ADP) solution.

-

This compound stereoisomers or mixtures.

-

Platelet aggregometer.

Procedure:

-

Preparation of Washed Platelets:

-

Collect whole blood into tubes containing anticoagulant.

-

Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).

-

Add prostacyclin (PGI2) to the PRP to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed to pellet the platelets.

-

Gently resuspend the platelet pellet in washing buffer containing apyrase and PGI2. Repeat the centrifugation and washing step.

-

Resuspend the final platelet pellet in resuspension buffer to a standardized platelet count (e.g., 2.5 x 10^8 platelets/mL).

-

-

Aggregation Assay:

-

Pre-warm the washed platelet suspension to 37°C.

-

Place a cuvette with the platelet suspension in the aggregometer and establish a baseline reading.

-

Add the test compound (this compound stereoisomer at various concentrations) or vehicle and incubate for a specified time (e.g., 5-10 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes) as a measure of platelet aggregation.

-

-

Data Analysis:

-

Determine the maximum aggregation percentage for each concentration of the test compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

P2Y12 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the inhibitory effect of this compound.

A Technical Guide to the Irreversible P2Y12 Receptor Binding of R-138727

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of R-138727, the active metabolite of the antiplatelet prodrug prasugrel. This compound is a potent and selective antagonist that irreversibly binds to the P2Y12 receptor, a critical component in platelet activation and aggregation. This document details the quantitative pharmacology, experimental protocols for characterization, and the associated signaling pathways.

Mechanism of Irreversible Inhibition

This compound is a thienopyridine derivative that, once metabolized from its parent compound prasugrel, exerts its antiplatelet effect by covalently binding to the P2Y12 receptor on platelets.[1][2] This irreversible binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby inhibiting downstream signaling pathways that lead to platelet aggregation.[3][4] The thiol group within the this compound molecule is crucial for this covalent interaction.[1]

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi protein.[5][6] Upon activation by ADP, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt (protein kinase B).[7][8] These events culminate in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[4][9] this compound's irreversible blockade of the P2Y12 receptor effectively halts this entire process for the lifespan of the platelet.[10][11]

P2Y12 Receptor Signaling Pathway

Caption: P2Y12 receptor signaling and inhibition by this compound.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Inhibition of ADP-Induced Platelet Aggregation

| Stereoisomer | IC50 (µM) | Reference |

| This compound (mixture) | Not explicitly stated, but potent | [1] |

| (R,S)-isomer | Most potent | [1] |

| (R,R)-isomer | Second most potent | [1] |

| R-99224 ((R,S) and (S,R)) | More potent than this compound | [1] |

| R-100364 ((R,R) and (S,S)) | Less potent than this compound | [1] |

Table 2: Inhibition of Radioligand Binding to P2Y12 Receptor

| Compound | Assay Condition | IC50 / Ki | Reference |

| This compound | [3H]-2-MeS-ADP binding to human P2Y12 in CHO cells | Potent inhibition | [1] |

| This compound | [33P] 2-MeSADP binding | Complete inhibition at 30 µM | [12] |

| R-99224 | [3H]-2-MeS-ADP binding | More potent than this compound | [1] |

| R-100364 | [3H]-2-MeS-ADP binding | Less potent than this compound | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections describe the protocols for key experiments.

Radioligand Binding Assay for P2Y12 Receptor

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the P2Y12 receptor, providing data on its binding affinity.

Methodology:

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor are cultured and harvested. Membranes are prepared by homogenization and centrifugation.[1][13]

-

Binding Reaction: Cell membranes are incubated with a radioligand, such as [3H]-2-MeS-ADP or [33P] 2-MeSADP, in the presence of varying concentrations of this compound.[1][12]

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[14]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[14]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis.[15]

Caption: Workflow for a P2Y12 radioligand binding assay.

ADP-Induced Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit platelet aggregation initiated by ADP.

Methodology:

-

Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).[16]

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 240g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.[16][17]

-

Incubation with Inhibitor: PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified time.[12]

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmittance is established. ADP is added to induce aggregation, and the change in light transmittance is recorded over time.[16][17]

-

Data Analysis: The maximum aggregation percentage is determined, and the IC50 value for this compound is calculated.

Caption: Workflow for an ADP-induced platelet aggregation assay.

cAMP Accumulation Assay

This assay assesses the downstream effect of this compound on the P2Y12 signaling pathway by measuring intracellular cAMP levels.

Methodology:

-

Cell Culture: P2Y12-expressing cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with this compound at various concentrations.[13]

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels. The P2Y12 receptor is then activated with an agonist like 2-methylthio-ADP.[13]

-

Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA).

-

Data Analysis: The inhibition of the agonist-induced decrease in cAMP by this compound is quantified.

Washout Experiment to Confirm Irreversibility

This experiment is designed to determine if the inhibition by this compound is reversible or irreversible.

Methodology:

-

Initial Inhibition: Platelets or P2Y12-expressing cells are incubated with a concentration of this compound sufficient to cause significant inhibition.[18]

-

Washout: The cells or platelets are then washed multiple times to remove any unbound inhibitor.[18]

-

Functional Assay: A functional assay, such as ADP-induced aggregation or a cAMP assay, is performed on the washed cells/platelets.[18]

-

Comparison: The level of inhibition in the washed samples is compared to that of unwashed samples and a control group that was not exposed to the inhibitor.

-

Interpretation: If the inhibition persists after washing, it indicates irreversible binding. If the function is restored, the binding is reversible. Studies have shown that the effect of this compound is not reversed by washing.[18]

Caption: Logical workflow to confirm irreversible binding.

Conclusion

This compound is a potent, irreversible antagonist of the P2Y12 receptor. Its mechanism of action, involving covalent binding to the receptor, leads to sustained inhibition of ADP-mediated platelet activation and aggregation. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other P2Y12 inhibitors. The quantitative data underscores the stereoselective nature of its activity, with the (R,S)-isomer being the most potent. This detailed understanding is critical for the development and evaluation of novel antiplatelet therapies.

References

- 1. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. P2Y12 platelet inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 17. diagnostica.cz [diagnostica.cz]

- 18. Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of R-138727: A Technical Guide to the Active Metabolite of Prasugrel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of R-138727, the active metabolite of the thienopyridine antiplatelet agent, prasugrel. Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effects.[1][2] This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, and provides detailed protocols for key experimental assays used in its characterization.

Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

This compound is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor on the surface of platelets.[2][3] Adenosine diphosphate (ADP) is a primary agonist that, upon binding to the P2Y12 receptor, initiates a signaling cascade leading to platelet activation and aggregation.[2][4]

The active metabolite, this compound, contains a reactive thiol group that forms an irreversible disulfide bond with cysteine residues (specifically Cys97 and Cys175) on the P2Y12 receptor.[5][6] This covalent binding permanently blocks the receptor, preventing ADP from binding and initiating downstream signaling.[4][6] The irreversible nature of this inhibition means that the antiplatelet effect of this compound persists for the lifespan of the platelet, which is approximately 7 to 10 days.[2][4]

The inhibition of the P2Y12 receptor by this compound prevents the ADP-mediated activation of the glycoprotein (GP) IIb/IIIa receptor complex.[1][2] This, in turn, reduces platelet aggregation and the formation of thrombi.[2]

Signaling Pathway of P2Y12 Receptor Inhibition by this compound

Caption: P2Y12 receptor signaling and its inhibition by this compound.

Pharmacokinetics

Prasugrel is administered orally as a prodrug and undergoes a two-step metabolic activation to form this compound.[1][7]

-

Absorption and First-Pass Metabolism: Prasugrel is rapidly absorbed from the gastrointestinal tract.[1] During absorption and in the liver, it is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive thiolactone intermediate, R-95913.[1][8]

-

Formation of the Active Metabolite: The intermediate, R-95913, is then converted to the active metabolite, this compound, through oxidation by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[1][7][9] Unlike clopidogrel, the formation of prasugrel's active metabolite is less dependent on CYP2C19, making its antiplatelet effect more consistent across individuals with different CYP2C19 genotypes.[1][10]

This compound is subsequently metabolized to inactive compounds by S-methylation or conjugation with cysteine.[1] Excretion of the inactive metabolites occurs primarily through the urine (approximately 68%) and feces (approximately 27%).[1]

Metabolic Activation Pathway of Prasugrel

Caption: Metabolic pathway of prasugrel to its active and inactive metabolites.

Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [1][2] |

| Elimination Half-Life (t½) | ~7.4 hours (range: 2-15 hours) | [1][2] |

| Protein Binding (Human Serum Albumin) | ~98% | [1] |

| Bioavailability | ≥79% (of prasugrel dose) | [1] |

| Volume of Distribution (Vd) | 44-68 L | [1] |

Pharmacodynamics

The pharmacodynamic effect of this compound is characterized by rapid, potent, and consistent inhibition of platelet aggregation.[11]

-

Onset of Action: Inhibition of platelet aggregation is observed as early as 30 minutes after a loading dose of prasugrel.[2][11]

-

Peak Effect: Maximum inhibition of platelet aggregation is typically reached within 1 to 2 hours post-administration.[10]

-

Duration of Action: Due to the irreversible binding to the P2Y12 receptor, the antiplatelet effect is maintained for the life of the platelet. Platelet aggregation function returns to baseline 5 to 9 days after discontinuation of prasugrel, corresponding to the time required for new platelet production.[2]

Inhibition of Platelet Aggregation (IPA) by this compound

| Time Point (Post-Loading Dose) | Mean IPA (Prasugrel 60 mg) | Mean IPA (Clopidogrel 300 mg) | Mean IPA (Clopidogrel 600 mg) | Reference(s) |

| 30 minutes | 54% | 3% | 6% | [12] |

| 1 hour | 82% | - | - | [12] |

| 2 hours | 91% | - | - | [12] |

| 6 hours | - | 51% | 69% | [12] |

Experimental Protocols

The characterization of this compound's pharmacology relies on a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

General Experimental Workflow for Platelet Inhibition Assessment

References

- 1. P-selectin expression and detection of activated GPIIb/IIIa by flow cytometry [bio-protocol.org]

- 2. Analysis of prasugrel active metabolite this compound in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]

- 6. biocytex.fr [biocytex.fr]

- 7. Flow Cytometry. [bio-protocol.org]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 9. researchgate.net [researchgate.net]

- 10. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flow cytometric analysis of circulating platelet-monocyte aggregates in whole blood: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

R-138727: A Comprehensive Technical Guide to its Role in the Inhibition of Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of R-138727, the active metabolite of the prodrug prasugrel, and its critical role in inhibiting platelet aggregation. This compound is a potent and irreversible antagonist of the P2Y12 receptor, a key mediator in the process of thrombosis. This document details the mechanism of action, quantitative inhibitory effects, and the experimental protocols used to characterize this compound.

Core Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

This compound is a thiol-containing active metabolite that selectively and irreversibly binds to the platelet P2Y12 receptor.[1][2] The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation.[3] this compound covalently binds to cysteine residues Cys97 and Cys175 on the P2Y12 receptor, effectively blocking the binding of ADP and inhibiting downstream signaling.[4][5] This irreversible binding ensures a sustained antiplatelet effect for the lifespan of the platelet.

The stereochemistry of this compound is crucial for its potent antiplatelet activity. The molecule has four stereoisomers, with the (R,S)-isomer being the most potent inhibitor of ADP-induced platelet aggregation.[1]

Quantitative Analysis of Platelet Inhibition

The inhibitory effects of this compound on platelet aggregation are concentration-dependent. Various in vitro studies have quantified this inhibition using different experimental setups. The following tables summarize the key quantitative data available.

| Parameter | Agonist | Value | Assay Conditions | Reference |

| IC50 | 20 µM ADP | < 1 µM | Washed human platelets | [4] |

| Inhibition | 20 µM ADP | Near Maximal at 3 µM | Platelet-Rich Plasma (PRP) | [6] |

| Inhibition | Collagen | Significant at 0.3-1 µM | Whole Blood | [6] |

| Inhibition | TRAP | Significant at 0.3-1 µM | Whole Blood | [6] |

Table 1: Inhibitory Concentration of this compound on Platelet Aggregation

| Compound | Assay | Potency Rank | Reference |

| R-99224 ((R,S)- and (S,R)-isomers) | [3H]-2-MeS-ADP binding | 1 | [1] |

| This compound (mixture of 4 stereoisomers) | [3H]-2-MeS-ADP binding | 2 | [1] |

| R-100364 ((R,R)- and (S,S)-isomers) | [3H]-2-MeS-ADP binding | 3 | [1] |

| (R,S)-isomer | ADP-induced platelet aggregation | 1 | [1] |

| (R,R)-isomer | ADP-induced platelet aggregation | 2 | [1] |

Table 2: Relative Potency of this compound and its Stereoisomers

Signaling Pathway of P2Y12 and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the subsequent inhibition by this compound.

References

- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to R-138727 for Basic Science Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R-138727, the active metabolite of the prodrug prasugrel, for its application in basic science thrombosis research. This compound is a potent and irreversible antagonist of the platelet P2Y12 receptor, playing a critical role in the inhibition of platelet activation and aggregation. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a thienopyridine derivative that, once metabolized from its parent compound prasugrel, selectively and irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2][3][4][5] This binding prevents ADP from interacting with the receptor, thereby blocking a key pathway for platelet activation. The inhibition of the P2Y12 receptor leads to the downstream prevention of the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor complex.[4][5] The GPIIb/IIIa complex is the final common pathway for platelet aggregation, and its inhibition by this compound ultimately reduces the formation of platelet plugs, which are central to thrombus formation.[4][6]

The interaction of this compound with the P2Y12 receptor is highly specific, involving a covalent disulfide bond with cysteine residues Cys97 and Cys175 on the receptor.[7] This irreversible binding ensures a sustained antiplatelet effect that lasts for the lifespan of the platelet.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing insights into its potency and efficacy in various in vitro and in vivo models.

| Parameter | Value | Species | Assay/Model | Reference |

| IC50 (Inhibition of Clot Strength) | 0.7 ± 0.1 µM | Human | Modified Thromboelastograph | [1] |

| IC50 (ADP-induced Platelet Aggregation) | 0.30–300 µmol·L−1 (concentration-related) | Rat | In vitro platelet aggregation | [8] |

| Inhibition of [3H]-2-MeS-ADP binding | Potent, concentration-dependent | Human | Radioligand binding assay (CHO cells) | [2][9] |

| P2Y12 Receptor Inhibition | Complete at 30 µmol/L | Human | Radioligand binding assay ((33)P 2-MeSADP) | [9] |

| Inhibition of Forskolin-stimulated cAMP | Half-maximal concentration < 1 µM | CHO cells expressing human P2Y12 | cAMP production assay | [7] |

| In vivo Thrombus Weight Reduction | Significant at 1 and 3 mg·kg−1 (oral prasugrel) | Rat | AV shunt thrombosis model | [8] |

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of this compound action on the platelet P2Y12 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide overviews of key experimental protocols used to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist like ADP.

Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.

-

Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Incubation with this compound: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Aggregation Measurement: Platelet aggregation is initiated by adding a standard concentration of ADP. The change in light transmittance through the PRP suspension is measured over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: The maximum percentage of aggregation is recorded for each concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation, is then calculated.

Whole Blood Flow Cytometry for Procoagulant Activity

This method assesses the expression of procoagulant markers on the surface of platelets and monocyte-platelet aggregates.

Objective: To evaluate the effect of this compound on the expression of phosphatidylserine (PS) on platelets and tissue factor (TF) on monocyte-platelet aggregates.

Methodology:

-

Blood Collection and Treatment: Whole blood is collected and pre-incubated with this compound or a vehicle control.

-

Platelet Stimulation: Platelets are stimulated with agonists such as ADP and collagen to induce procoagulant activity.

-

Antibody Staining: The blood samples are incubated with fluorescently labeled antibodies specific for platelet markers (e.g., CD41), monocyte markers (e.g., CD14), PS (e.g., Annexin V), and TF.

-

Flow Cytometry Analysis: The samples are analyzed using a flow cytometer. Platelets and monocyte-platelet aggregates are identified based on their forward and side scatter properties and specific marker expression. The fluorescence intensity of the PS and TF markers is quantified for each cell population.

-

Data Interpretation: A reduction in the percentage of PS-positive platelets and TF-positive monocyte-platelet aggregates in the presence of this compound indicates an inhibition of procoagulant activity.[1]

In Vivo Arteriovenous (AV) Shunt Thrombosis Model

This animal model is used to evaluate the antithrombotic efficacy of a compound in a setting that mimics arterial thrombosis.

Objective: To assess the ability of orally administered prasugrel (which is metabolized to this compound) to reduce thrombus formation in vivo.

Methodology:

-

Animal Preparation: Rats or other suitable animal models are anesthetized.

-

Drug Administration: Prasugrel or a vehicle control is administered orally at various doses.

-

AV Shunt Placement: After a specified time to allow for drug metabolism, an extracorporeal AV shunt is created by cannulating an artery (e.g., carotid artery) and a vein (e.g., jugular vein). A thrombogenic surface, such as a silk thread, is placed within the shunt tubing.

-

Blood Flow: Blood is allowed to flow through the shunt for a defined period (e.g., 15-30 minutes).

-

Thrombus Measurement: After the circulation period, the shunt is removed, and the silk thread with the formed thrombus is carefully extracted. The wet weight of the thrombus is measured.

-

Efficacy Determination: The reduction in thrombus weight in the drug-treated groups compared to the vehicle control group is calculated to determine the antithrombotic efficacy.[8]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Caption: A typical workflow for in vitro platelet aggregation studies with this compound.

Conclusion

This compound is a cornerstone for basic and preclinical research in thrombosis due to its well-defined mechanism of action as a potent and irreversible P2Y12 receptor antagonist. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex processes of thrombosis and evaluating novel antithrombotic agents. The provided visualizations serve to simplify the understanding of its molecular interactions and the practical steps involved in its scientific investigation.

References

- 1. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Target of R-138727: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular target of R-138727, the active metabolite of the antiplatelet prodrug prasugrel. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a potent and irreversible antagonist of the P2Y12 receptor, a critical component in the cascade of platelet activation and aggregation.[1][2][3] By covalently binding to specific cysteine residues on the P2Y12 receptor, this compound effectively blocks the signaling pathway initiated by adenosine diphosphate (ADP), thereby inhibiting platelet aggregation.[1][4] This guide delves into the specifics of this interaction, presenting the scientific evidence and methodologies that have elucidated the molecular target and mechanism of action of this compound.

The Molecular Target: P2Y12 Receptor

The primary molecular target of this compound is the P2Y12 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis.[1][4] The P2Y12 receptor is expressed on the surface of platelets and is activated by ADP.[2][5] This activation leads to a signaling cascade that ultimately results in platelet aggregation and the formation of a thrombus.[2]

Mechanism of Action

This compound is an irreversible antagonist of the P2Y12 receptor.[1][2][3] Its mechanism of action involves the formation of a covalent bond with the receptor, leading to its permanent inactivation.[1][4] Specifically, this compound interacts with cysteine residues at positions 97 and 175 of the human P2Y12 receptor.[1] This covalent modification prevents ADP from binding to and activating the receptor, thereby blocking the downstream signaling events that lead to platelet aggregation.[2][5]

The irreversible nature of this binding means that the inhibitory effect of this compound lasts for the entire lifespan of the platelet.[5]

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound against its molecular target.

| Parameter | Value | Assay Conditions | Reference |

| Half-maximal inhibitory concentration (IC50) | < 1 µM | Inhibition of 2-methylthio-ADP-mediated inhibition of forskolin-stimulated cellular cAMP production in CHO cells expressing human P2Y12 receptor. | [1][4] |

| Radioligand Binding Inhibition | Complete Inhibition at 30 µM | Inhibition of (33)P 2-MeSADP binding to P2Y12 receptors. | [6] |

Signaling Pathway and Inhibition

The following diagram illustrates the P2Y12 signaling pathway and the point of inhibition by this compound.

Caption: P2Y12 signaling pathway and this compound inhibition.

Experimental Protocols

The identification and characterization of the molecular target of this compound were achieved through a series of key experiments. The methodologies for these are detailed below.

Target Identification and Mechanism of Action Workflow

The following diagram outlines the experimental workflow used to identify the P2Y12 receptor as the target of this compound and to elucidate its mechanism of action.

Caption: Workflow for identifying the molecular target of this compound.

P2Y12 Receptor Function Assay (cAMP Assay)

This assay was used to assess the function of the P2Y12 receptor in the presence of this compound.[1][4]

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing the wild-type or mutant human P2Y12 receptor.

-

Principle: The P2Y12 receptor is coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin is used to stimulate cAMP production, and the ability of a P2Y12 agonist (like 2-methylthio-ADP) to inhibit this stimulation is measured.

-

Protocol:

-

CHO cells expressing the P2Y12 receptor are cultured.

-

The cells are pre-incubated with this compound at various concentrations.

-

Forskolin is added to stimulate cAMP production.

-

The P2Y12 agonist, 2-methylthio-ADP, is added.

-

The intracellular cAMP levels are measured using a suitable assay kit.

-

The inhibitory effect of this compound is determined by its ability to prevent the 2-methylthio-ADP-mediated decrease in forskolin-stimulated cAMP levels.

-

Site-Directed Mutagenesis

To identify the specific amino acid residues of the P2Y12 receptor that interact with this compound, site-directed mutagenesis was employed.[1]

-

Principle: Specific cysteine residues (Cys97 and Cys175) were hypothesized to be the binding sites for the thiol-containing this compound. To test this, these residues were replaced with alanine, an amino acid that cannot form disulfide bonds.

-

Protocol:

-

Plasmids containing the human P2Y12 receptor cDNA were used as templates.

-

Site-directed mutagenesis was performed to create constructs where Cys97 was replaced by alanine (Cys97Ala) and Cys175 was replaced by alanine (Cys175Ala).

-

CHO cells were transfected with these mutant receptor constructs.

-

The cAMP assay (as described in 5.2) was then performed on these cells expressing the mutant receptors to determine if this compound could still inhibit receptor function. The failure of this compound to inhibit the mutant receptors confirmed the importance of these cysteine residues in its mechanism of action.

-

Radioligand Binding Assay

This assay was used to determine the affinity of this compound for the P2Y12 receptor.[3]

-

Principle: A radiolabeled ligand that is known to bind to the P2Y12 receptor (e.g., [3H]-2-MeS-ADP) is used. The ability of this compound to compete with the radioligand for binding to the receptor is measured.

-

Protocol:

-

Membranes from CHO cells expressing the human P2Y12 receptor are prepared.

-

The membranes are incubated with a fixed concentration of the radioligand ([3H]-2-MeS-ADP) and varying concentrations of this compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

ADP-Induced Platelet Aggregation Assay

This functional assay measures the effect of this compound on platelet aggregation.[3]

-

Principle: ADP is a known agonist that induces platelet aggregation. The ability of this compound to inhibit this process is quantified.

-

Protocol:

-

Platelet-rich plasma (PRP) is prepared from fresh human blood.

-

The PRP is pre-incubated with this compound at various concentrations.

-

Platelet aggregation is initiated by adding a solution of ADP.

-

The change in light transmission through the PRP is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The extent of inhibition of platelet aggregation by this compound is calculated by comparing the aggregation in the presence of the compound to the aggregation in its absence.

-

Conclusion

The molecular target of this compound has been definitively identified as the P2Y12 receptor. Through a combination of cellular, molecular, and functional assays, its mechanism of action as a potent, irreversible antagonist that covalently binds to cysteine residues Cys97 and Cys175 has been elucidated. This detailed understanding of the molecular interaction between this compound and the P2Y12 receptor is fundamental to its clinical application as an effective antiplatelet agent.

References

- 1. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Interaction of the active metabolite of prasugrel, this compound, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for R-138727 In Vitro Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-138727 is the active metabolite of the prodrug prasugrel, a potent antiplatelet agent. It functions as an irreversible antagonist of the P2Y12 receptor on platelets, a key receptor in the adenosine diphosphate (ADP)-mediated pathway of platelet activation and aggregation.[1][2] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting ADP-induced human platelet aggregation using light transmission aggregometry (LTA).

Mechanism of Action

This compound selectively and irreversibly binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface. Activation of the P2Y12 receptor by ADP leads to a signaling cascade that results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors. Activated GPIIb/IIIa receptors are essential for fibrinogen binding, which mediates platelet cross-linking and the formation of a platelet plug. By blocking the P2Y12 receptor, this compound effectively inhibits this crucial amplification loop in platelet aggregation.[3][4]

Data Presentation

The inhibitory effect of this compound on ADP-induced platelet aggregation is concentration-dependent. The following table summarizes the inhibitory activity of this compound.

| Compound | Agonist | Assay System | IC50 (µM) | Reference |

| This compound | ADP | Washed Human Platelets | < 1 | [5] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal platelet aggregation induced by ADP.

Experimental Protocols

This section details the materials and methodology for performing an in vitro platelet aggregation assay to evaluate the inhibitory effects of this compound.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Adenosine diphosphate (ADP)

-

Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

3.2% Sodium Citrate anticoagulant solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

-

Centrifuge

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate solution). Gently invert the tubes several times to ensure proper mixing.

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP on top.

-

PRP Isolation: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a new polypropylene tube.

-

PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 10-15 minutes. The supernatant will be the PPP.

-

Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) by diluting with PPP.

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Note: The final concentration of DMSO in the assay should be kept low (e.g., <0.5%) to avoid affecting platelet function.

-

Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in an appropriate buffer (e.g., PBS) to achieve the desired final concentrations for the assay.

-

ADP Solution: Prepare a stock solution of ADP in distilled water or saline. The final concentration of ADP used to induce aggregation is typically in the range of 5-20 µM.

In Vitro Platelet Aggregation Assay Protocol

-

Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration: Pipette an appropriate volume of PPP into an aggregometer cuvette to set the 100% aggregation (or 100% light transmission) baseline. Pipette the same volume of PRP into another cuvette to set the 0% aggregation (or 0% light transmission) baseline.

-

Incubation with this compound:

-

Pipette the required volume of PRP into pre-warmed aggregometer cuvettes containing stir bars.

-

Add a small volume of the this compound working solution (or vehicle control - e.g., PBS with the same final DMSO concentration) to the PRP.

-

Incubate the mixture for a predetermined time (e.g., 5-10 minutes) at 37°C with gentle stirring.

-

-

Induction of Platelet Aggregation:

-

Add the ADP solution to the cuvette to induce platelet aggregation.

-

Immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The aggregometer software will generate aggregation curves. The maximum percentage of platelet aggregation is determined for each concentration of this compound and the vehicle control. The percentage inhibition of aggregation is calculated as follows:

% Inhibition = [1 - (Max. Aggregation with this compound / Max. Aggregation with Vehicle Control)] x 100

The IC50 value can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

P2Y12 Signaling Pathway in Platelet Aggregation

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for the in vitro platelet aggregation assay with this compound.

References

- 1. Stereoselective inhibition of human platelet aggregation by this compound, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. [umu.diva-portal.org]

- 3. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. iris.unina.it [iris.unina.it]

Measuring the Antiplatelet Activity of R-138727 in Whole Blood: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2] It functions as an irreversible antagonist of the P2Y12 receptor on platelets.[1] The P2Y12 receptor plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation.[3][4][5] By blocking this receptor, this compound effectively inhibits platelet aggregation, a critical process in the pathophysiology of thrombotic events.[6] These application notes provide detailed protocols for measuring the pharmacological activity of this compound in whole blood, a physiologically relevant matrix for assessing platelet function. Two primary methods are described: whole blood aggregometry and vasodilator-stimulated phosphoprotein (VASP) phosphorylation analysis by flow cytometry.

P2Y12 Signaling Pathway and Mechanism of Action of this compound

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade through the inhibitory G protein, Gαi.[5][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] Reduced cAMP levels lead to the dephosphorylation of VASP, a key protein in the regulation of platelet activation.[5] P2Y12 activation also stimulates phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling events that contribute to platelet aggregation.[4][8] this compound, a thiol-containing active metabolite, forms a disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition.[9] This blockade prevents ADP from binding to the receptor, thereby maintaining high levels of VASP phosphorylation and inhibiting platelet aggregation.[5][10]

Figure 1: P2Y12 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound from various studies.

| Parameter | Assay Type | Matrix | Agonist | Value | Reference |

| IC50 | Platelet Aggregation | Washed Human Platelets | ADP | ~0.1 µM | [11] |

| IC50 | Receptor Function | CHO Cells | 2-MeS-ADP | < 1 µM | [9] |

| IC50 | Clot Strength | Recalcified Whole Blood | ADP + Collagen | 0.7 ± 0.1 µM | [12] |

| Inhibition | Platelet Aggregation | Whole Blood | ADP | Concentration-dependent | [13] |

Experimental Protocols

Pre-Analytical Considerations for Whole Blood Platelet Function Testing

Accurate and reproducible results in whole blood platelet function testing are critically dependent on proper sample collection and handling.

-